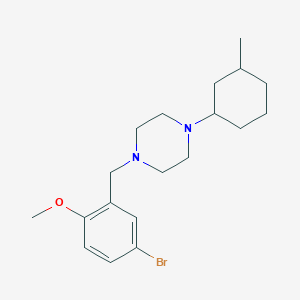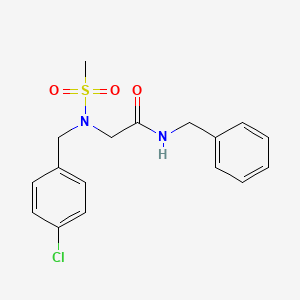
1-(5-bromo-2-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-bromo-2-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine, also known as BZP-MP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been used as a research chemical due to its potential pharmacological properties.
Wirkmechanismus
1-(5-bromo-2-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine acts as a monoamine releaser, increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in increased stimulation of the central nervous system, leading to the observed psychoactive effects.
Biochemical and Physiological Effects
This compound has been found to increase heart rate, blood pressure, and body temperature in animal studies. It also causes hyperactivity, tremors, and convulsions at high doses. Long-term use of this compound has been associated with neurotoxicity and damage to the dopaminergic system.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-bromo-2-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine has been used in lab experiments to investigate its potential as a psychoactive substance. Its stimulant properties make it a useful tool for studying the effects of monoamine release on the central nervous system. However, its potential for neurotoxicity and damage to the dopaminergic system limits its usefulness as a research tool.
Zukünftige Richtungen
Further research is needed to investigate the potential therapeutic applications of 1-(5-bromo-2-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine. Studies could investigate its potential as a treatment for attention deficit hyperactivity disorder (ADHD) or other conditions that involve low levels of dopamine and norepinephrine in the brain. Additionally, research could focus on developing safer derivatives of this compound that have reduced neurotoxicity and dopaminergic damage.
Synthesemethoden
1-(5-bromo-2-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine can be synthesized by the reaction of 1-(5-bromo-2-methoxybenzyl)piperazine with 3-methylcyclohexanone in the presence of an acid catalyst. The resulting product is then purified by recrystallization to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
1-(5-bromo-2-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine has been used in scientific research to investigate its potential as a psychoactive substance. Studies have shown that this compound has stimulant properties, similar to amphetamines and other piperazine derivatives. It has been found to increase the release of dopamine and norepinephrine in the brain, leading to increased alertness, energy, and euphoria.
Eigenschaften
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-(3-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BrN2O/c1-15-4-3-5-18(12-15)22-10-8-21(9-11-22)14-16-13-17(20)6-7-19(16)23-2/h6-7,13,15,18H,3-5,8-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHVGRLKKHRXRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-dimethyl-1-{1-[(4-methylphenyl)sulfonyl]prolyl}-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B4928818.png)
![2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4928832.png)
![1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4928841.png)
![3-{[2-(4-morpholinyl)ethyl]thio}-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4928856.png)
![methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4928864.png)


![3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4928883.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4928895.png)

![2-[(5-isoquinolinyloxy)methyl]-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4928905.png)
